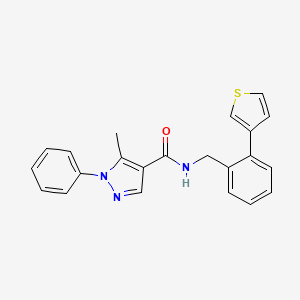
4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a complex organic compound that features a combination of sulfonamide, thiazole, and benzamide functional groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Sulfonamide formation: The sulfonamide group can be introduced by reacting an amine with a sulfonyl chloride.
Coupling reactions: The final step often involves coupling the thiazole and sulfonamide intermediates with a benzamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the sulfonamide group.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzamide or thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with thiazole and sulfonamide groups are often studied as catalysts in organic reactions.
Material Science:
Biology and Medicine
Antimicrobial Agents: Similar compounds have been investigated for their antimicrobial properties.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes involved in disease pathways.
Industry
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
Agriculture: Potential use in the development of new agrochemicals.
Mecanismo De Acción
The mechanism of action for 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide would depend on its specific biological target. Generally, such compounds might:
Bind to enzyme active sites: Inhibit enzyme activity by mimicking natural substrates.
Interact with DNA/RNA: Interfere with genetic processes.
Modulate receptor activity: Act as agonists or antagonists at specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Known for their antibacterial properties.
Thiazoles: Studied for their diverse biological activities.
Benzamides: Often used in medicinal chemistry for their pharmacological properties.
Uniqueness
4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Propiedades
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S2/c1-26(18-5-3-2-4-6-18)31(28,29)19-9-7-17(8-10-19)21(27)25-22-24-20(15-30-22)16-11-13-23-14-12-16/h2-15H,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLYLBFLRQKVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-[4-({3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B3010004.png)




![N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3010012.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010014.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide](/img/structure/B3010016.png)
![2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid](/img/structure/B3010017.png)

![3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B3010022.png)


